benzyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
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Overview
Description
Benzyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a chemical compound with the molecular formula C21H23N5O51. It has a molecular weight of 425.4451.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that such compounds are often synthesized in laboratories specializing in organic chemistry21.Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C21H23N5O51. It contains 21 carbon atoms, 23 hydrogen atoms, 5 nitrogen atoms, and 5 oxygen atoms1.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving this compound21.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the available resources21.
Scientific Research Applications
Isomerization in Imidazole Derivatives
Research by Itaya et al. (1999) explored the isomerization processes in imidazole derivatives, which are structurally related to benzyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate. This study provides insights into the rearrangements and equilibrium positions in such compounds, which is essential for understanding their behavior in different chemical environments.
Synthesis and Biological Activity of Imidazole Derivatives
Patil et al. (2010) focused on the synthesis and evaluation of imidazole derivatives for antibacterial and cytotoxic properties (Patil et al., 2010). Their findings contribute to the broader understanding of how such compounds, including benzyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate, can be synthesized and their potential in medicinal chemistry.
Synthesis and Antimicrobial Evaluation of Imidazole Derivatives
Khanage et al. (2020) investigated the synthesis of imidazole derivatives, including their antibacterial and antifungal activities (Khanage et al., 2020). This research is relevant for understanding the potential applications of benzyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate in developing new antimicrobial agents.
Catalytic Applications of Imidazole Derivatives
Prokofieva et al. (2008) explored the use of a dicopper complex with imidazole ligation for catalytic applications (Prokofieva et al., 2008). This study sheds light on the catalytic potential of imidazole derivatives, which is a significant aspect of the chemical utility of compounds like benzyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate.
Safety And Hazards
Future Directions
The future directions for the use and study of this compound are not specified in the available resources21.
Please note that this analysis is based on the information available from the web search results. For more detailed information, it’s recommended to refer to scientific literature or consult with a chemist.
properties
IUPAC Name |
benzyl 2-[6-(2-methoxyethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O5/c1-14-15(2)27-18-19(23-21(27)25(14)10-11-31-4)24(3)22(30)26(20(18)29)12-17(28)32-13-16-8-6-5-7-9-16/h5-9H,10-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSRWHRLHCZNPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)CC(=O)OCC4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-[6-(2-methoxyethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
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